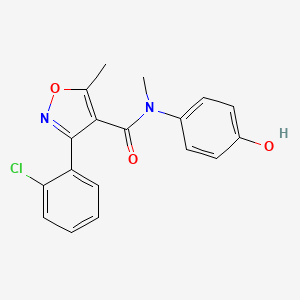
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide, otherwise known as CMH, is an organic compound that has been studied for its potential applications in scientific research. CMH is an isoxazole derivative, which is a heterocyclic aromatic compound commonly found in pharmaceuticals, agrochemicals, and other organic compounds. CMH has been studied for its potential applications in biochemical and physiological research due to its ability to act as an agonist for certain receptors.
作用機序
CMH acts as an agonist for certain receptors in the body, including the serotonin 5-HT2A receptor and the NMDA receptor. It binds to these receptors and activates them, which triggers a cascade of biochemical reactions that lead to the physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH depend on the receptor it binds to. When it binds to the serotonin 5-HT2A receptor, it can cause an increase in serotonin levels in the brain, which can lead to an antidepressant effect. When it binds to the NMDA receptor, it can cause an increase in glutamate levels, which can lead to improved learning and memory.
実験室実験の利点と制限
The main advantage of using CMH for lab experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a potent agonist for certain receptors, which makes it useful for research applications. The main limitation of CMH is that it is an organic compound, which means it can be toxic if not handled properly.
将来の方向性
The future directions for CMH include further research into its potential applications in the treatment of depression and anxiety, as well as its potential applications in neuroscience research. Additionally, further research could be conducted into its potential as an agonist for other receptors, such as the GABA receptor, as well as its potential applications in other areas of scientific research. Finally, further research could be conducted into the synthesis of CMH and its potential toxicity.
合成法
CMH can be synthesized through a two-step process that involves the condensation of 2-chlorophenyl-5-methyl-1,3-dioxane and 4-hydroxyphenyl-N-methylformamide. The first step involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The intermediate compound is then reacted with an acid, such as hydrochloric acid, to form the final product. This two-step process can be completed in a laboratory setting with the proper equipment and conditions.
科学的研究の応用
CMH has been studied for its potential applications in scientific research due to its ability to act as an agonist for certain receptors. It has been found to be a potent agonist for the serotonin 5-HT2A receptor, and has also been studied for its potential applications in the treatment of depression and anxiety. Additionally, CMH has been studied for its potential applications in neuroscience research, as it has been found to be a partial agonist for the NMDA receptor, which is involved in learning and memory.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBQEVKGLXUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


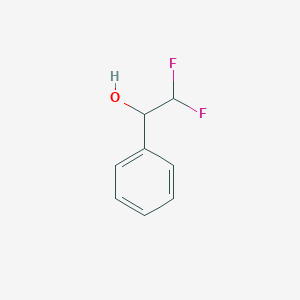


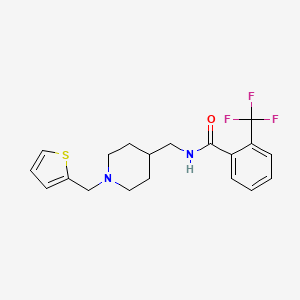
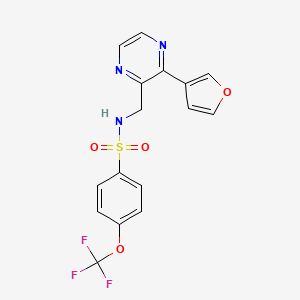
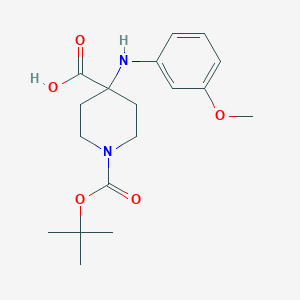


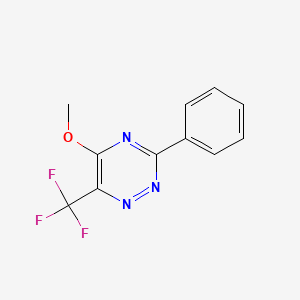
![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)
